molecular formula C9H11BrN2O3 B13250832 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole

4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole

Cat. No.: B13250832
M. Wt: 275.10 g/mol
InChI Key: ZVIKLXSGTFJXBW-UHFFFAOYSA-N
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Description

4-Bromo-5-{3,6-dioxabicyclo[310]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dioxabicyclo[3.1.0]hexan-2-one
  • 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

4-bromo-5-(3,6-dioxabicyclo[3.1.0]hexan-1-yl)-1-(methoxymethyl)pyrazole

InChI

InChI=1S/C9H11BrN2O3/c1-13-5-12-8(6(10)2-11-12)9-4-14-3-7(9)15-9/h2,7H,3-5H2,1H3

InChI Key

ZVIKLXSGTFJXBW-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=C(C=N1)Br)C23COCC2O3

Origin of Product

United States

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